Pyridine, 2-(3-azetidinylmethyl)-
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Overview
Description
Pyridine, 2-(3-azetidinylmethyl)- is a heterocyclic organic compound with the molecular formula C9H12N2 It features a pyridine ring substituted with a 3-azetidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(3-azetidinylmethyl)- can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components. This method leverages the thermal pericyclic or hetero-Diels Alder reaction and transition metal-catalyzed formal [4 + 2] cycloaddition reactions . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to yield substituted pyridines .
Industrial Production Methods
Industrial production of Pyridine, 2-(3-azetidinylmethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(3-azetidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the pyridine ring can be functionalized at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products
The major products formed from these reactions include various substituted pyridines, piperidines, and pyridine N-oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyridine, 2-(3-azetidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of Pyridine, 2-(3-azetidinylmethyl)- involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various binding interactions with enzymes and receptors, influencing biological processes. The azetidinylmethyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the azetidinylmethyl group.
Thienopyridine: Contains a sulfur atom in the ring, offering different chemical properties and biological activities.
Piperidine: A reduced form of pyridine with a saturated ring, commonly used in pharmaceuticals.
Uniqueness
Pyridine, 2-(3-azetidinylmethyl)- is unique due to the presence of the azetidinylmethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethyl)pyridine |
InChI |
InChI=1S/C9H12N2/c1-2-4-11-9(3-1)5-8-6-10-7-8/h1-4,8,10H,5-7H2 |
InChI Key |
HENXGQYOOKZDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=N2 |
Origin of Product |
United States |
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